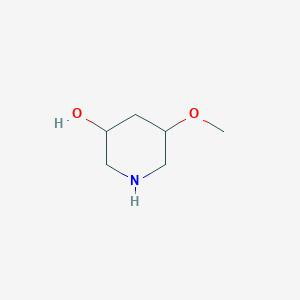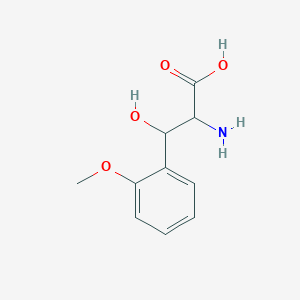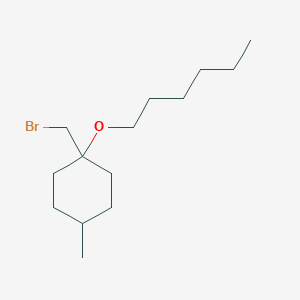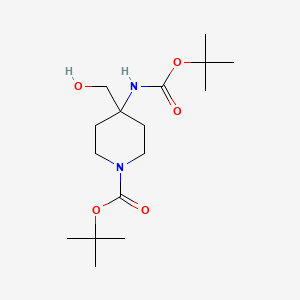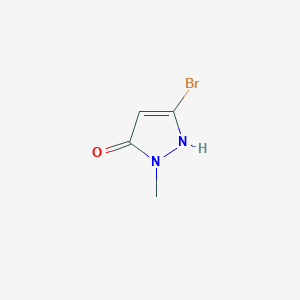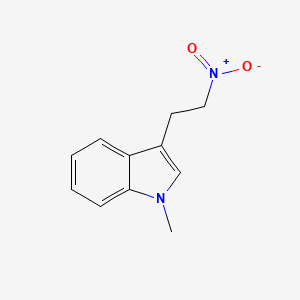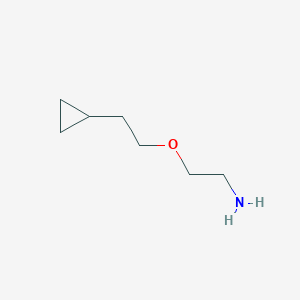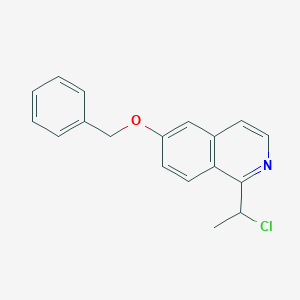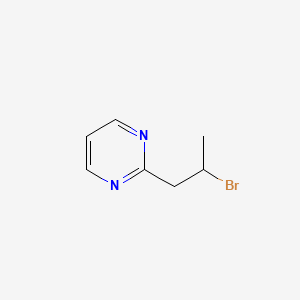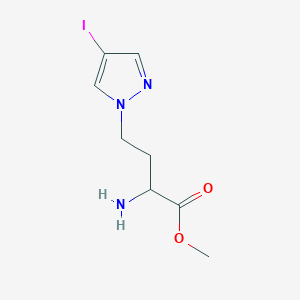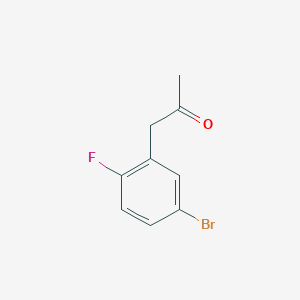
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with a molecular formula of C7H15Cl2N3S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride typically involves the reaction of tert-butylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent.
Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Research: Researchers investigate the compound’s effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, the compound is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation. This inhibition disrupts the normal cellular processes, leading to cell death . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound shares a similar thiazole ring structure but differs in the position and type of substituents.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have additional aromatic groups attached to the thiazole ring, which may enhance their biological activity.
Uniqueness
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C7H14Cl2N2S |
|---|---|
Molekulargewicht |
229.17 g/mol |
IUPAC-Name |
4-tert-butyl-1,3-thiazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-7(2,3)5-6(8)10-4-9-5;;/h4H,8H2,1-3H3;2*1H |
InChI-Schlüssel |
IZOAVGMAQPVTJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(SC=N1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


